Cas no 1016522-88-5 (4-Fluoro-3-(methoxymethyl)phenylmethanamine)

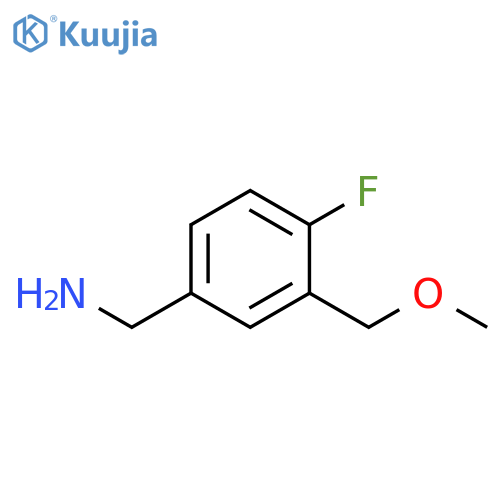

1016522-88-5 structure

商品名:4-Fluoro-3-(methoxymethyl)phenylmethanamine

CAS番号:1016522-88-5

MF:C9H12FNO

メガワット:169.196085929871

MDL:MFCD09809350

CID:4566831

PubChem ID:20116815

4-Fluoro-3-(methoxymethyl)phenylmethanamine 化学的及び物理的性質

名前と識別子

-

- [4-fluoro-3-(methoxymethyl)phenyl]methanamine

- Benzenemethanamine, 4-fluoro-3-(methoxymethyl)-

- 4-Fluoro-3-(methoxymethyl)phenylmethanamine

-

- MDL: MFCD09809350

- インチ: 1S/C9H12FNO/c1-12-6-8-4-7(5-11)2-3-9(8)10/h2-4H,5-6,11H2,1H3

- InChIKey: PCQZCUNMYIQSRJ-UHFFFAOYSA-N

- ほほえんだ: C1(CN)=CC=C(F)C(COC)=C1

計算された属性

- せいみつぶんしりょう: 169.090292g/mol

- どういたいしつりょう: 169.090292g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 132

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 169.2g/mol

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 35.2Ų

じっけんとくせい

- 密度みつど: 1.1±0.1 g/cm3

- ふってん: 231.9±30.0 °C at 760 mmHg

- フラッシュポイント: 94.0±24.6 °C

- じょうきあつ: 0.1±0.5 mmHg at 25°C

4-Fluoro-3-(methoxymethyl)phenylmethanamine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-Fluoro-3-(methoxymethyl)phenylmethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AN HUI ZE SHENG Technology Co., Ltd. | CB000757956-5g |

[4-fluoro-3-(methoxymethyl)phenyl]methanamine |

1016522-88-5 | 95+% | 5g |

¥14111.00 | 2023-09-15 | |

| TRC | F592680-10mg |

[4-Fluoro-3-(methoxymethyl)phenyl]methanamine |

1016522-88-5 | 10mg |

$ 50.00 | 2022-06-04 | ||

| TRC | F592680-50mg |

[4-Fluoro-3-(methoxymethyl)phenyl]methanamine |

1016522-88-5 | 50mg |

$ 160.00 | 2022-06-04 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | CB000757956-1g |

[4-fluoro-3-(methoxymethyl)phenyl]methanamine |

1016522-88-5 | 95+% | 1g |

¥5528.00 | 2023-09-15 | |

| Enamine | EN300-81608-5.0g |

[4-fluoro-3-(methoxymethyl)phenyl]methanamine |

1016522-88-5 | 93.0% | 5.0g |

$1862.0 | 2025-02-21 | |

| 1PlusChem | 1P01AK5Q-10g |

[4-fluoro-3-(methoxymethyl)phenyl]methanamine |

1016522-88-5 | 93% | 10g |

$3476.00 | 2023-12-27 | |

| Enamine | EN300-81608-1g |

[4-fluoro-3-(methoxymethyl)phenyl]methanamine |

1016522-88-5 | 93% | 1g |

$642.0 | 2023-09-02 | |

| Enamine | EN300-81608-10g |

[4-fluoro-3-(methoxymethyl)phenyl]methanamine |

1016522-88-5 | 93% | 10g |

$2762.0 | 2023-09-02 | |

| 1PlusChem | 1P01AK5Q-250mg |

[4-fluoro-3-(methoxymethyl)phenyl]methanamine |

1016522-88-5 | 93% | 250mg |

$452.00 | 2023-12-27 | |

| Enamine | EN300-81608-0.1g |

[4-fluoro-3-(methoxymethyl)phenyl]methanamine |

1016522-88-5 | 93.0% | 0.1g |

$221.0 | 2025-02-21 |

4-Fluoro-3-(methoxymethyl)phenylmethanamine 関連文献

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

2. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

1016522-88-5 (4-Fluoro-3-(methoxymethyl)phenylmethanamine) 関連製品

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 68551-17-7(Isoalkanes, C10-13)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量